5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
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Overview
Description
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4’-fluorobenzyloxy)phenylboronic acid
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
Uniqueness
5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H19ClFNO4 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol |
InChI |
InChI=1S/C24H19ClFNO4/c1-14-23(15-4-7-18(29-2)8-5-15)24(31-27-14)20-10-9-19(12-22(20)28)30-13-16-3-6-17(26)11-21(16)25/h3-12,28H,13H2,1-2H3 |
InChI Key |
UHOMCJMUAIPSIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O |
Origin of Product |
United States |
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